Product packaging for 4-Cyano-2-methylbenzamide(Cat. No.:CAS No. 1261673-82-8)

4-Cyano-2-methylbenzamide

Cat. No.: B11918609
CAS No.: 1261673-82-8
M. Wt: 160.17 g/mol
InChI Key: CEBPBELRNHBPSH-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Advanced Organic and Medicinal Chemistry Research

Benzamide scaffolds are fundamental structural motifs that have garnered significant attention in the realms of advanced organic and medicinal chemistry. acs.org These structures, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. researchgate.net Their prevalence in numerous pharmaceuticals is a testament to their ability to interact with various biological targets. researchgate.netontosight.ai The amide bond, a key feature of the benzamide scaffold, is stable, largely neutral, and capable of participating in hydrogen bonding, which are crucial properties for molecular recognition and binding to enzymes and receptors. researchgate.net

The utility of benzamide derivatives spans a broad spectrum of therapeutic areas. researchgate.net Different substitutions on the benzamide core can lead to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. researchgate.netontosight.ai For instance, certain substituted benzamides have been investigated as inhibitors of enzymes like c-Met kinase and cyclooxygenase-2 (COX-2), which are implicated in tumor progression. researchgate.net The adaptability of the benzamide scaffold allows for fine-tuning of a compound's electronic and steric properties, which can influence its biological activity and pharmacokinetic profile. cymitquimica.com

Contextualization of 4-Cyano-2-methylbenzamide within Substituted Benzamide Chemical Space

Within the vast chemical space of substituted benzamides, this compound represents a specific and interesting scaffold. It is distinguished by the presence of a cyano (-C≡N) group at the 4-position and a methyl (-CH₃) group at the 2-position of the benzamide core. The cyano group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and the reactivity of the amide group. cymitquimica.com The methyl group, being an electron-donating group, provides steric bulk and can affect the molecule's conformation and binding affinity to biological targets. cymitquimica.com

The combination of these two functional groups on the benzamide scaffold makes this compound a valuable intermediate in organic synthesis. The cyano group can undergo a variety of chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing pathways to a diverse range of derivatives. Similarly, the methyl group can be a site for further functionalization. This unique substitution pattern positions this compound as a key starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Current Research Trends for Cyano and Methyl-Substituted Benzamides

Current research on benzamides featuring cyano and methyl substitutions is multifaceted and dynamic. In medicinal chemistry, a significant trend involves the design and synthesis of these compounds as targeted therapeutic agents. For example, research has shown that specific substitutions on the benzamide ring, including cyano and methyl groups, can lead to potent and selective inhibitors of various enzymes and receptors. nih.govnih.gov

Another area of active investigation is the development of novel synthetic methodologies for preparing these substituted benzamides. Efficient and selective synthesis is crucial for accessing a wide range of analogs for structure-activity relationship (SAR) studies. arkat-usa.org Furthermore, there is growing interest in the application of cyano and methyl-substituted benzamides in materials science, where their unique electronic and structural properties can be exploited to create novel functional materials. The presence of the cyano group, for instance, can enhance a molecule's potential for use in the development of advanced materials with specific optical or electronic properties. smolecule.com

Chemical Profile of this compound

PropertyValue
Molecular Formula C₉H₈N₂O sigmaaldrich.comchemscene.com
Molecular Weight 160.17 g/mol sigmaaldrich.comchemscene.com
IUPAC Name This compound
CAS Number 36268-62-9 chemscene.com
SMILES CC1=CC=C(C=C1)C(=O)NC#N
InChI Key UGGZWKXUBBYXLT-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B11918609 4-Cyano-2-methylbenzamide CAS No. 1261673-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261673-82-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-cyano-2-methylbenzamide

InChI

InChI=1S/C9H8N2O/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,1H3,(H2,11,12)

InChI Key

CEBPBELRNHBPSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)N

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 Cyano 2 Methylbenzamide and Analogous Structures

Chemical Reactivity of the Benzamide (B126) Moiety

The benzamide functional group, consisting of a carbonyl group attached to a nitrogen atom, is a versatile reactive center. Its chemistry is characterized by reactions at the carbonyl carbon and the amide nitrogen.

Hydrolysis : Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. minia.edu.egchemistrysteps.com For 4-cyano-2-methylbenzamide, acidic hydrolysis would yield 4-cyano-2-methylbenzoic acid and an ammonium (B1175870) salt, while basic hydrolysis would produce a salt of the carboxylic acid and ammonia (B1221849). chemistrysteps.comyoutube.com The reaction proceeds via nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the carbonyl carbon. minia.edu.egyoutube.com In strongly acidic media, the mechanism can change, involving a second proton transfer and the formation of an acylium ion. brainly.comopenstax.org

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one less carbon atom. quora.com Treatment of a benzamide with a hypohalite, such as sodium hypobromite (B1234621) (generated from bromine and sodium hydroxide), leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. study.comlibretexts.orgquora.com In the case of this compound, this reaction would yield 4-cyano-2-methylaniline.

Reduction : The amide group is generally resistant to reduction but can be converted to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. quora.com Catalytic hydrogenation can also be employed, offering a greener alternative to metal hydrides. libretexts.org The reduction of this compound would produce 4-cyano-2-methylbenzylamine. Notably, certain catalytic systems can selectively reduce the amide in the presence of other reducible groups like a cyano group. masterorganicchemistry.com

Dehydration : Primary amides can be dehydrated to form nitriles. stackexchange.com This is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). quizlet.comsavemyexams.comlibretexts.org This reaction is not directly applicable to altering the existing cyano group in this compound but is a fundamental reaction of the primary amide functionality.

Reaction Reagents Product from Benzamide
Acid HydrolysisH₃O⁺, HeatBenzoic Acid, NH₄⁺
Base Hydrolysis⁻OH, HeatBenzoate, NH₃
Hofmann RearrangementBr₂, NaOHAniline
Reduction1. LiAlH₄ 2. H₂OBenzylamine
DehydrationPOCl₃ or P₂O₅Benzonitrile

Reactivity Profile of the Cyano Group

The cyano group (–C≡N), also known as a nitrile group, possesses a carbon-nitrogen triple bond that dictates its reactivity. This group is highly polarized, making the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. study.com

The primary reactivity mode of the nitrile group involves the electrophilic carbon atom, which is susceptible to attack by nucleophiles. minia.edu.egmasterorganicchemistry.com This reactivity is central to many of its characteristic transformations:

Nucleophilic Addition : Strong nucleophiles, such as Grignard reagents, can attack the electrophilic carbon to form an intermediate imine salt, which can then be hydrolyzed to a ketone. quora.commasterorganicchemistry.com

Reduction : The cyano group can be reduced to a primary amine (R-CH₂NH₂) using reagents like LiAlH₄ or through catalytic hydrogenation. minia.edu.egquora.com

Hydrolysis : Under vigorous acidic or basic conditions, the cyano group can be hydrolyzed, typically proceeding through an amide intermediate to yield a carboxylic acid.

While the carbon is electrophilic, the nitrogen atom has a lone pair of electrons. However, due to the sp hybridization of the nitrogen, these electrons are held tightly, making the nitrile nitrogen a very weak base and nucleophile. The cyano group can act as a nucleophile in the form of the cyanide ion (CN⁻), which is a potent nucleophile that participates in reactions like the Kolbe nitrile synthesis. minia.edu.egyoutube.comlibretexts.org The nitrile group itself can also act as an electrophilic "warhead" in covalent inhibitors by reacting with nucleophilic residues like cysteine in proteins. savemyexams.com

Reactivity Mode Description Example Reaction
Electrophilic Carbon The electron-deficient carbon of the C≡N bond is attacked by nucleophiles.Addition of Grignard reagents, Reduction with LiAlH₄, Hydrolysis.
Nucleophilic Nitrogen The lone pair on the nitrogen is weakly basic and nucleophilic.Protonation under strong acid catalysis.
Cyanide as Nucleophile The cyanide anion (CN⁻) is a strong nucleophile.Nucleophilic substitution on alkyl halides (Sₙ2). youtube.com

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. chemistrytalk.org The unique reactivity of certain nitrogen-containing functional groups makes them ideal candidates for such transformations.

While nitriles themselves are not the most common participants, their derivatives, nitrile oxides (R-C≡N⁺-O⁻), are highly reactive 1,3-dipoles. brainly.comchemguide.co.uk They readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles like alkenes and alkynes to form five-membered heterocyclic rings such as isoxazolines and isoxazoles. chemistrysteps.combrainly.comlibretexts.org This reactivity has been harnessed for bioorthogonal applications, for instance, in the crosslinking of hydrogels. masterorganicchemistry.com

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes is one of the fastest and most widely used bioorthogonal reactions. youtube.comchemrxiv.org While nitriles are the synthetic precursors to s-tetrazines, they are not the typical reaction partners in tetrazine ligations. youtube.comlibretexts.org However, the synthesis of tetrazines often involves the condensation of nitriles with hydrazine, catalyzed by transition metals like nickel or zinc. libretexts.orglibretexts.org Furthermore, isonitriles (isocyanides) can undergo a [4+1] cycloaddition with tetrazines, which has been developed into a bioorthogonal cleavage reaction. youtube.com

Influence of Substituents on Aromatic Ring Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound are controlled by the electronic effects of the methyl (–CH₃) and cyano (–CN) groups.

Substituents on a benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). This directing effect is determined by whether the group donates or withdraws electron density via induction and/or resonance.

Methyl Group (–CH₃) : The methyl group is an electron-donating group (EDG) primarily through an inductive effect and hyperconjugation. chemistrysteps.comquora.comstackexchange.com It donates electron density into the ring, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions. openstax.orglibretexts.org Therefore, the methyl group is an ortho-, para-director . savemyexams.comchemguide.co.uk

Cyano Group (–CN) : The cyano group is a strong electron-withdrawing group (EWG). It withdraws electron density from the ring through both a strong inductive effect and a resonance effect, due to the electronegative nitrogen and the pi system of the triple bond. quora.comlibretexts.orgchemistrytalk.org This withdrawal of electron density destabilizes the arenium ion intermediate, particularly when the positive charge is located on the carbon bearing the substituent (ortho and para attack). The meta position is the least destabilized. study.comlibretexts.org Consequently, the cyano group is a meta-director . libretexts.orgmasterorganicchemistry.com

Activating vs. Deactivating Effects :

The electron-donating methyl group increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. It is considered an activating group . chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The electron-withdrawing cyano group decreases the ring's electron density, making it less nucleophilic and significantly less reactive towards electrophiles. It is a strong deactivating group . quora.comquizlet.commasterorganicchemistry.com

Combined Effect in this compound : In a disubstituted benzene ring like that in this compound, the directing effects of the substituents must be considered together. libretexts.org The methyl group at position 2 directs incoming electrophiles to its ortho (positions 3 and 1, with 1 being the attachment point of the amide) and para (position 5) positions. The cyano group at position 4 directs to its meta positions (positions 2 and 6).

The directing effects are as follows:

Methyl group (at C2) directs to: C3, C5

Cyano group (at C4) directs to: C2, C6

Benzamide group (at C1) is also a meta-directing deactivator, directing to: C3, C5

The methyl group strongly favors substitution at positions 3 and 5.

The benzamide group also directs towards positions 3 and 5.

The cyano group directs towards positions 2 and 6.

The positions favored by the activating methyl group (and reinforced by the deactivating benzamide group) are C3 and C5. Position 3 is sterically hindered by the adjacent methyl and benzamide groups. Therefore, the most likely position for electrophilic aromatic substitution on this compound is position 5 .

Substituent Inductive Effect Resonance Effect Overall Effect Directing Influence
-CH₃ Electron-donatingElectron-donating (Hyperconjugation)ActivatingOrtho, Para
-CN Electron-withdrawingElectron-withdrawingDeactivatingMeta
-CONH₂ Electron-withdrawingElectron-withdrawingDeactivatingMeta

Radical Chemistry of Benzamide Derivatives (e.g., Minisci-Type Additions)

The radical chemistry of benzamide derivatives, particularly those bearing electron-withdrawing groups like this compound, is highlighted by their participation in reactions such as Minisci-type additions. The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient aromatic compounds. wikipedia.orgchim.it It involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient (hetero)aromatic ring. wikipedia.orgscispace.com Due to the presence of the electron-withdrawing cyano and amide groups, the benzene ring of this compound is rendered electron-deficient, making it a suitable substrate for such radical additions.

The general mechanism of the Minisci reaction proceeds in three main steps chim.it:

Radical Generation: A carbon-centered radical is generated from a suitable precursor. Common precursors include carboxylic acids (via oxidative decarboxylation), ethers, and amides (via hydrogen atom transfer, HAT). wikipedia.orgchim.itnih.gov

Radical Addition: The generated radical adds to the electron-deficient aromatic ring. For benzamide derivatives, the reaction conditions, particularly the use of strong acids, are crucial to protonate the substrate, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitates the radical attack. scispace.com

Rearomatization: The resulting radical intermediate is then oxidized to a cationic species, which loses a proton to restore aromaticity, yielding the final functionalized product. chim.it

A significant advancement in this area is the generation of radicals from amides themselves through a hydrogen atom transfer (HAT) process. nih.gov This approach allows for the formation of α-amino radicals that can then participate in Minisci-type reactions, representing a form of cross-dehydrogenative coupling. nih.gov While traditional Minisci reactions often require harsh conditions like high temperatures and an excess of oxidants and acids, modern methods, including photocatalysis, have enabled these reactions to proceed under much milder conditions. chim.itscispace.com

The regioselectivity of the Minisci reaction can sometimes be an issue, often yielding a mixture of isomers. wikipedia.orgscispace.com In the case of this compound, the positions for radical attack would be influenced by the directing effects of the existing cyano, methyl, and benzamide substituents, as well as steric hindrance.

Detailed Mechanistic Investigations

Understanding the reactivity of this compound and its analogs requires detailed mechanistic investigations. These studies unravel the precise steps, intermediates, and transition states involved in a chemical transformation. By examining reaction kinetics, solvent effects, and the influence of pH, a comprehensive picture of the reaction pathway can be constructed. Such investigations are crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic studies are fundamental to elucidating reaction mechanisms. By measuring how the rate of a reaction changes with reactant concentrations, temperature, and other variables, key information about the rate-determining step and the composition of the transition state can be obtained. For benzamide derivatives, acid-catalyzed hydrolysis has been a subject of detailed kinetic analysis. rsc.orgresearchgate.net

Studies on benzamide and its N-substituted analogs in various strong acids have shown that the order of reactivity is often primary > tertiary > secondary amides. researchgate.net This variation in reactivity has been attributed primarily to differences in the enthalpy of activation (ΔH‡). researchgate.net The hydrolysis reactions are often complex, with kinetic data fitting a two-term rate equation in some cases, suggesting multiple competing pathways. rsc.org

The determination of Arrhenius parameters, such as activation energy and the pre-exponential factor, provides further mechanistic insight. rsc.org Additionally, deuterium (B1214612) isotope effects can help clarify the role of proton transfers in the reaction mechanism. rsc.orgresearchgate.net For example, in the alkaline hydrolysis of benzamide, the solvent isotope effect (kH₂O/kD₂O) of 1.4 suggests the involvement of water in the rate-determining step. researchgate.net

Table 1: Illustrative Kinetic Parameters for the Hydrolysis of Benzamide Derivatives

This table presents generalized data based on findings for benzamide and its analogs to illustrate the type of information gained from kinetic studies.

CompoundReaction ConditionRate Constant (k)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)
BenzamideAcidic (H₂SO₄)Varies with acid conc.VariableVariable
N-MethylbenzamideAcidic (H₂SO₄)Varies with acid conc.VariableVariable
N,N-DimethylbenzamideAcidic (H₂SO₄)Varies with acid conc.VariableVariable
BenzamideAlkaline (NaOH)Varies with base conc.ReportedReported

Kinetic studies on the reactions of cyanide with organometallic compounds have also demonstrated how saturation kinetics at high reactant concentrations can point to a change in the rate-determining step or the presence of a pre-equilibrium. nih.gov Such methodologies are directly applicable to studying the reactions of the cyano group in this compound.

The reaction medium, defined by the solvent and pH, exerts a profound influence on the reactivity of benzamide derivatives. The rate of acid-catalyzed hydrolysis of benzamides, for instance, has been measured across a wide range of acidities (pH) in various acids like HCl, H₂SO₄, and HClO₄. rsc.org

Solvent Effects: The polarity and donating potential of a solvent can significantly alter reaction rates. chemrxiv.org In reactions involving charged intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the reaction. Conversely, the ability of a solvent to coordinate with reactants, for example, a Lewis acid catalyst, can decrease its effective concentration and slow down the reaction. chemrxiv.org In the acid-catalyzed condensation of benzamide, the choice of polar aprotic solvents like acetonitrile (B52724) or DMSO has been shown to influence the product distribution. mdpi.com Studies have also shown that while acids can "salt-in" unprotonated amides, increasing their solubility, other salts generally "salt them out". rsc.org

pH Effects: The pH of the reaction medium is a critical parameter, especially for reactions involving protonation steps. In the Minisci reaction, acidic conditions are necessary to protonate the aromatic substrate, which activates it towards radical attack. wikipedia.orgchim.it For amide hydrolysis, the reaction rate exhibits a strong dependence on the concentration of the acid or base catalyst. In acidic solutions, the mechanism involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net Similarly, in alkaline hydrolysis, the hydroxide ion acts as the nucleophile, and the rate is dependent on its concentration. researchgate.net The basicity constants of amides are therefore important parameters in understanding their reactivity under different pH conditions. rsc.org

Table 2: Influence of Acid Medium on Benzamide Hydrolysis

This table illustrates the dependency of reactivity on the nature and concentration of the acid, as studied for benzamide.

Acid SolventConcentration RangeGeneral Observation on Reaction Rate
Hydrochloric Acid (HCl)Wide rangeRate is highly dependent on acid concentration.
Sulfuric Acid (H₂SO₄)5-60% aq.Rate varies with concentration; used to study medium effects. researchgate.net
Perchloric Acid (HClO₄)Wide rangeProvides a non-coordinating anion environment for study. rsc.org
Phosphoric Acid (H₃PO₄)Wide rangeRate data collected for comparative analysis. rsc.org

Spectroscopic and Structural Characterization of 4 Cyano 2 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 4-Cyano-2-methylbenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-withdrawing cyano (-CN) and carboxamide (-CONH₂) groups, and the electron-donating methyl (-CH₃) group.

The aromatic region is expected to show three signals for the three protons on the 1,2,4-trisubstituted benzene ring.

The proton at position 3 (H-3), situated between the methyl and carboxamide groups, would likely appear as a doublet.

The proton at position 5 (H-5), positioned between the cyano group and a proton, is expected to be a doublet of doublets.

The proton at position 6 (H-6), adjacent to the carboxamide group, would likely be observed as a doublet.

The two protons of the primary amide (-CONH₂) group are expected to appear as two broad singlets, due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom. Their chemical shift can vary depending on the solvent and concentration. The methyl group (-CH₃) protons are predicted to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₃ ~2.5 Singlet (s)
-CONH₂ ~5.5 - 7.5 Broad Singlet (br s)
Ar-H3 ~7.4 - 7.6 Doublet (d)
Ar-H5 ~7.6 - 7.8 Doublet of Doublets (dd)

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.

The carbon of the methyl group (-CH₃) will appear at the highest field (lowest chemical shift).

The six aromatic carbons will have shifts in the typical aromatic region (120-140 ppm). The carbons directly attached to substituents (C-1, C-2, C-4) will have their chemical shifts significantly influenced by those groups. The cyano group will cause a downfield shift for C-4, while the methyl group will cause an upfield shift for C-2.

The carbon of the cyano group (-CN) is expected in the 115-120 ppm range.

The carbonyl carbon (-C=O) of the amide group will be the most deshielded, appearing at the lowest field (highest chemical shift).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ ~20-22
C-4 (ipso-CN) ~110-115
-CN ~118-120
Aromatic C-H ~125-135
Aromatic C (ipso) ~135-145

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, cyano, methyl, and aromatic moieties.

Amide Group (-CONH₂) : This group will give rise to several distinct peaks. Two sharp to medium bands are expected in the 3400-3100 cm⁻¹ region, corresponding to the N-H symmetric and asymmetric stretching vibrations. A strong absorption due to the C=O (Amide I band) stretching vibration is predicted to appear around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) should be visible around 1640-1550 cm⁻¹.

Cyano Group (-C≡N) : A sharp, medium-intensity absorption band characteristic of the C≡N triple bond stretch is expected in the range of 2240-2220 cm⁻¹ spectroscopyonline.com. The conjugation with the aromatic ring influences the exact position.

Aromatic Ring : C-H stretching vibrations for the sp² hybridized carbons of the benzene ring are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring will appear as a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

Methyl Group (-CH₃) : Aliphatic C-H stretching vibrations are anticipated just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
Amide (-NH₂) N-H Stretch 3400 - 3100 Medium, Sharp
Aromatic C-H C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H (-CH₃) C-H Stretch 3000 - 2850 Medium to Weak
Cyano (-C≡N) C≡N Stretch 2240 - 2220 Medium, Sharp
Amide C=O C=O Stretch (Amide I) 1680 - 1640 Strong
Amide N-H Bend N-H Bend (Amide II) 1640 - 1550 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₉H₈N₂O, with a calculated molecular weight of approximately 160.17 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z ≈ 160. The fragmentation pattern of benzamides is often characterized by specific cleavages.

A key fragmentation pathway for primary amides is the loss of the amino group (-NH₂) as a neutral radical, leading to a strong peak corresponding to the acylium ion [M-16]⁺. For this compound, this would result in a fragment at m/z 144.

This acylium ion can further lose carbon monoxide (CO) to form a substituted phenyl cation [M-16-28]⁺, which would appear at m/z 116.

Another possible fragmentation is the cleavage of the entire amide group, which could lead to a fragment corresponding to the 4-cyano-2-methylphenyl cation at m/z 116.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion
160 [C₉H₈N₂O]⁺ (Molecular Ion, M⁺)
144 [M - NH₂]⁺
116 [M - CONH₂]⁺ or [M - NH₂ - CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly in conjugated systems known as chromophores. The chromophore in this compound consists of the benzene ring substituted with a carbonyl group, a cyano group, and a methyl group.

The benzene ring itself exhibits absorption bands below 280 nm. The presence of the electron-withdrawing cyano and carbonyl groups in conjugation with the ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

A strong absorption band, corresponding to the π → π* transition of the conjugated aromatic system, is predicted to appear in the range of 230-280 nm.

A weaker absorption band, resulting from the n → π* transition of the carbonyl group, may be observed at a longer wavelength, typically above 280 nm.

The exact position and intensity of these bands are sensitive to the solvent used for the analysis.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max (nm)
π → π* ~240 - 270

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 6: List of Compounds Mentioned

Compound Name
This compound
2-methylbenzamide
4-cyanobenzamide (B1359955)
4-cyanobenzonitrile

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the supramolecular architecture. While a dedicated crystal structure for this compound is not publicly available, analysis of closely related derivatives provides significant insight into the expected structural characteristics.

Detailed structural analysis of benzamide (B126) derivatives reveals common patterns in their solid-state conformations. For instance, in structures like N-(2-Chlorophenyl)-4-methylbenzamide, the asymmetric unit can contain multiple independent molecules, which may exhibit slight conformational differences. nih.gov The dihedral angle between the aromatic rings is a key conformational descriptor. In one such derivative, these angles were found to be 51.76(6)° and 51.48(7)°. nih.gov The amide linkage (C—NH—C(O)—C) in these types of molecules typically adopts an anti conformation between the N—H and C=O bonds. nih.gov

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of benzamides. The amide group, with its N-H donor and C=O acceptor functionalities, frequently forms robust N—H⋯O hydrogen bonds. These interactions often link molecules into extended one-dimensional chains or more complex networks, providing stability to the crystal structure. nih.gov

The cyano group also plays a role in directing the crystal packing. In the crystal structure of a related compound, 2-amino-4-chlorobenzonitrile, the nitrile group participates in intermolecular interactions. analis.com.my The crystal structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which features a cyano group, crystallized in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters. mdpi.comsemanticscholar.org

The tables below present crystallographic data for derivatives, illustrating the kind of information obtained from X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for N-(2-Chlorophenyl)-4-methylbenzamide nih.gov

Parameter Value
Empirical Formula C₁₄H₁₂ClNO
Formula Weight 245.70
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.6940 (5)
b (Å) 27.4495 (9)
c (Å) 9.9025 (4)
β (°) 106.730 (5)
Volume (ų) 2523.48 (19)

Table 2: Crystal Data and Structure Refinement for 2-Amino-4-chlorobenzonitrile analis.com.my

Parameter Value
Empirical Formula C₇H₅ClN₂
Formula Weight 152.58
Crystal System Triclinic
Space Group P-1
a (Å) 3.8924 (9)
b (Å) 6.7886 (15)
c (Å) 13.838 (3)
α (°) 77.559 (16)
β (°) 88.898 (17)
γ (°) 83.021 (17)
Volume (ų) 354.41 (14)

These examples underscore how X-ray crystallography provides a definitive view of the molecular architecture in the solid state. For this compound, it is anticipated that the crystal structure would be significantly influenced by N—H⋯O hydrogen bonds from the amide groups and potentially weaker interactions involving the cyano and methyl groups, collectively defining its supramolecular assembly.

Coordination Chemistry of Benzamide Derivatives with Cyano Moieties

Ligand Design Principles for Cyano- and Amide-Bearing Benzamides

The design of ligands like 4-Cyano-2-methylbenzamide for coordination chemistry is predicated on the distinct electronic and steric properties of its constituent functional groups: the cyano moiety (-C≡N) and the amide moiety (-CONH₂).

Amide Group as a Donor: The amide group is an ambidentate ligand, meaning it has two potential donor atoms: the carbonyl oxygen and the amide nitrogen. Coordination typically occurs through the carbonyl oxygen, which is considered a "hard" donor and preferentially binds to hard metal ions. This is due to the higher electronegativity of oxygen and the significant electron density localized on the carbonyl group. Coordination through the amide nitrogen is less common but can occur, often following the deprotonation of the N-H bond to form an amidato ligand. researchgate.nettsijournals.com

Cyano Group as a Donor: The cyano group is a versatile coordinating agent. The lone pair of electrons on the nitrogen atom allows it to function as a σ-donor. researchgate.net It can coordinate to a single metal center in a terminal fashion (M-N≡C) or, more significantly, act as a bridging ligand between two metal centers (M-N≡C-M'), a bonding mode that is fundamental to the construction of coordination polymers. researchgate.netscielo.org.zawikipedia.org

Multifunctionality and Structural Diversity: The presence of both these groups in a single molecule like this compound allows it to act as either a monodentate ligand (coordinating through one site, typically the amide oxygen) or as a bridging ligand (linking metal centers via the cyano group). This dual functionality is a key design principle, enabling chemists to target the synthesis of either discrete molecular complexes or extended one-, two-, or three-dimensional coordination polymers. researchgate.netijirt.org The steric influence of the methyl group at the ortho position can also play a role in directing the coordination geometry around the metal center.

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal complexes with cyano- and amide-bearing benzamides is typically achieved through straightforward solution-based methods. A common approach involves dissolving the ligand and a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent, such as ethanol (B145695) or methanol, and refluxing the mixture for several hours. nih.govjocpr.com The resulting complex often precipitates from the solution upon cooling and can be isolated by filtration. jocpr.com

Coordination involving the nitrogen atom of the cyano group is a well-established mode of binding. researchgate.netnih.gov The cyanide ion and organic nitriles are classic ligands in coordination chemistry, capable of forming stable complexes. researchgate.netzenodo.org In a ligand like this compound, the terminal nitrogen atom acts as a Lewis base, donating its electron pair to a metal center. libretexts.org This interaction is critical for the formation of extended networks. The linear and rigid nature of the cyano group allows it to act as an effective spacer or linker, connecting metal ions into chains, layers, or three-dimensional frameworks, which are often referred to as coordination polymers or metal-organic frameworks (MOFs). scielo.org.zawikipedia.org

The amide functional group offers two potential coordination sites, leading to different structural outcomes.

Coordination via Oxygen: The most common coordination mode for a neutral amide ligand is through the carbonyl oxygen atom. tsijournals.comnih.gov The lone pairs on the oxygen make it an effective Lewis base. This M-O interaction is favored because it does not require the breaking of the relatively stable N-H bond.

Coordination via Nitrogen: Coordination can also occur through the amide nitrogen. This typically happens upon deprotonation of the amide, forming an amidato species (R-C(O)NH⁻). researchgate.netresearchgate.net This mode of binding is often observed with specific transition metals that can facilitate N-H bond cleavage or in reactions carried out under basic conditions. researchgate.net In such cases, the ligand becomes bidentate, chelating the metal ion through both the carbonyl oxygen and the deprotonated nitrogen atom. tsijournals.com

Spectroscopic Characterization of Coordination Compounds

Spectroscopic techniques are indispensable for elucidating the structure of newly synthesized coordination compounds and confirming the mode of ligand binding.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination by monitoring the vibrational frequencies of the key functional groups. A shift in the position of a characteristic band upon complexation indicates its involvement in bonding to the metal ion.

ν(C≡N) stretch: The stretching vibration of the cyano group, typically found around 2230 cm⁻¹, will shift upon coordination. Binding of the nitrogen atom to a metal center generally causes this band to shift to a higher frequency.

ν(C=O) stretch: The amide I band (primarily C=O stretch), which appears around 1640-1660 cm⁻¹ in the free ligand, is expected to shift to a lower frequency (red-shift) upon coordination of the carbonyl oxygen to a metal ion. tsijournals.combiointerfaceresearch.com This shift is due to the weakening of the C=O bond as electron density is drawn towards the metal.

ν(N-H) stretch: The N-H stretching bands of the primary amide (typically two bands in the 3100-3500 cm⁻¹ region) may also shift upon complexation. The disappearance of one or both of these bands can indicate deprotonation and coordination via the nitrogen atom. tsijournals.com

ν(M-O) and ν(M-N) vibrations: The formation of new bonds between the metal and the ligand gives rise to new vibrational bands at lower frequencies (typically below 600 cm⁻¹), corresponding to M-O and M-N stretching modes, providing direct evidence of complexation. nih.gov

Vibrational ModeTypical Frequency (Free Ligand)Expected Shift upon Coordination
ν(N-H)3100-3500 cm⁻¹Shift in position; disappearance indicates N-coordination
ν(C≡N)~2230 cm⁻¹Shift to higher frequency (N-coordination)
ν(C=O) (Amide I)~1650 cm⁻¹Shift to lower frequency (O-coordination)
M-N / M-ON/AAppearance of new bands in the far-IR region (< 600 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable structural information in solution. Coordination of the ligand to a metal center will alter the electronic environment of the nuclei, leading to changes in their chemical shifts. The signal for the amide protons (-NH₂) is particularly informative; a significant downfield shift can suggest hydrogen bonding or coordination, while its disappearance from the spectrum is strong evidence of deprotonation and N-coordination. ikm.org.my

Structural Analysis of Metal Complexes via X-ray Diffraction

The most definitive method for determining the precise three-dimensional structure of a crystalline coordination compound is single-crystal X-ray diffraction. up.ac.za This powerful analytical technique provides unambiguous information about the atomic connectivity and geometry of the complex in the solid state. jocpr.com

Key structural details obtained from X-ray diffraction include:

Coordination Mode: It unequivocally identifies which atom(s) of the this compound ligand are bonded to the metal ion.

Coordination Geometry: It reveals the geometry around the central metal ion (e.g., octahedral, tetrahedral, square planar), which is dictated by the coordination number and the nature of the ligands. mdpi.com

Bond Lengths and Angles: Precise measurements of the distances between the metal and the coordinating atoms (M-N and M-O bond lengths) and the angles between the bonds provide insight into the strength and nature of the coordination bonds.

Supramolecular Structure: It determines whether the complex exists as a discrete molecule or as an extended coordination polymer, and it reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

ParameterTypical Value (for related complexes)Significance
M-O (Amide) Bond Length2.0 - 2.3 ÅIndicates strength of the metal-oxygen bond.
M-N (Cyano) Bond Length2.0 - 2.4 ÅIndicates strength of the metal-nitrogen bond.
C=O (Amide) Bond Length1.24 - 1.28 ÅLengthens slightly upon coordination to metal.
C≡N (Cyano) Bond Length1.13 - 1.16 ÅCan change slightly depending on coordination mode.
M-N-C Angle (Cyano)160 - 180°Often near-linear for terminal and bridging modes.

Note: The data in this table are representative values for analogous metal-amide and metal-cyano complexes and are provided for illustrative purposes.

Potential Applications of Coordination Complexes in Catalysis and Materials Science

The versatile coordination behavior of ligands like this compound makes their metal complexes promising candidates for a range of applications.

Catalysis: Transition metal complexes are widely employed as catalysts in organic synthesis. rsc.orgibs.re.kr Complexes derived from benzamide-type ligands have demonstrated catalytic activity in various reactions, including the oxidation of alcohols. researchgate.netresearchgate.net The metal center serves as the active site, while the ligand framework can be systematically modified to tune the catalyst's steric and electronic properties, thereby influencing its activity and selectivity.

Materials Science: The ability of the cyano group to bridge metal centers makes these ligands ideal for the construction of coordination polymers and MOFs. researchgate.netresearchgate.net These materials are of immense interest in materials science due to their predictable structures and tunable properties. ijirt.orgresearchgate.net By carefully selecting the metal ion and ligand, it is possible to design materials with specific pore sizes and functionalities for applications such as:

Gas Storage and Separation: The porous nature of some coordination polymers allows them to selectively adsorb and store gases. ijirt.org

Luminescence and Sensing: Coordination polymers incorporating emissive ligands or metal centers can exhibit luminescence, making them suitable for applications in chemical sensing, where the presence of a target analyte alters the emission properties. researchgate.netmdpi.com

Magnetic Materials: The cyano bridge can mediate magnetic interactions between metal centers, leading to the development of materials with interesting magnetic properties. researchgate.net

Supramolecular Chemistry Involving Benzamide Derivatives

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the assembly and stability of larger molecular architectures. In 4-Cyano-2-methylbenzamide, several key interactions are anticipated to dictate its aggregation and recognition properties.

Hydrogen Bonding: The primary amide group (-CONH2) is a potent hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for the formation of robust and directional intermolecular connections. Benzamides commonly form dimeric structures through N-H···O hydrogen bonds, a motif that can extend into tapes or sheets. The electron-withdrawing nature of the 4-cyano group can increase the acidity of the amide protons, potentially strengthening these hydrogen bonds. nih.gov Furthermore, the nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor, participating in weaker C-H···N interactions. scienceopen.comresearchgate.net

Pi-Stacking: The aromatic benzene (B151609) ring is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of many supramolecular structures. rsc.org These interactions can occur in several geometries, such as face-to-face or offset (pitched) stacking. The electronic nature of the substituents on the aromatic ring significantly influences these interactions. The electron-withdrawing cyano group and the electron-donating methyl group create a dipole moment across the ring, which can favor specific, often antiparallel, stacking arrangements to minimize electrostatic repulsion.

Other Interactions:

C-H···O and C-H···π Interactions: The methyl group's C-H bonds and the aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the carbonyl oxygen, the cyano nitrogen, or the π-system of an adjacent molecule. nih.gov

Below is a table summarizing the potential non-covalent interactions involving this compound.

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)
Hydrogen BondAmide N-HAmide C=O15 - 30
Hydrogen BondAmide N-HCyano N5 - 12
C-H···O BondMethyl/Aryl C-HAmide C=O2 - 10
π-π StackingBenzene RingBenzene Ring5 - 20
Dipole-DipoleMolecular DipoleMolecular Dipole2 - 8

Self-Assembly Processes of Benzamide (B126) Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Benzamide derivatives are well-known to self-assemble into various supramolecular architectures, such as ribbons, fibers, and gels.

The self-assembly of this compound is expected to be primarily driven by the strong N-H···O hydrogen bonds of the amide group, leading to the formation of one-dimensional chains or tapes. These primary structures can then further organize through weaker interactions like π-π stacking and C-H···O bonds, resulting in higher-order assemblies. The interplay between the strong, directional hydrogen bonds and the less directional but significant π-stacking interactions is critical. The substitution pattern on the benzene ring plays a crucial role; the 2-methyl group can introduce steric hindrance that influences the planarity and packing of the assembled structures, potentially leading to helical or twisted architectures.

Molecular Recognition Studies with Host-Guest Systems

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. The functional groups of this compound make it an interesting candidate for studies in molecular recognition. nih.gov

As a guest, the molecule could be recognized by a macrocyclic host, such as a cyclodextrin (B1172386) or calixarene. nih.govthno.orgnih.gov The benzene ring provides a hydrophobic surface suitable for inclusion within the cavity of such hosts, while the polar cyano and amide groups could remain at the portal of the host, interacting with the solvent or the host's rim.

Design of Supramolecular Receptors

Building on the principles of molecular recognition, this compound can serve as a scaffold or building block for the rational design of synthetic supramolecular receptors. A supramolecular receptor is a synthetic host molecule designed to bind a specific guest with high affinity and selectivity.

The design process involves positioning multiple interaction sites in a sterically and electronically complementary arrangement to the target guest. For instance, multiple this compound units could be linked together by a spacer to create a cleft or cavity. The amide groups could be oriented inwards to create a hydrogen-bonding environment for a polar guest, while the aromatic rings could form a hydrophobic pocket. The cyano groups could be positioned to coordinate with a metal ion or to fine-tune the electronic properties and solubility of the receptor.

Key design considerations for incorporating this compound into a supramolecular receptor include:

Preorganization: The receptor should be rigid enough to minimize the entropic penalty upon guest binding.

Complementarity: The size, shape, and electronic properties of the receptor's binding site must match those of the guest.

Functional Group Placement: The hydrogen-bonding amide groups, the polar cyano group, and the hydrophobic aromatic surface must be precisely positioned to maximize favorable interactions with the guest.

Dynamic Combinatorial Chemistry Approaches in Supramolecular Design

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new receptors and ligands. rsc.orgresearchgate.netcore.ac.uk It utilizes reversible reactions to generate a library of interconverting molecules in the presence of a target guest. The guest acts as a template, stabilizing the best-fitting library member and shifting the equilibrium in its favor. rsc.org

This compound could potentially be used as a building block in a Dynamic Combinatorial Library (DCL). For this to be possible, it would need to be modified to include functional groups capable of participating in a reversible reaction, such as an aldehyde for reversible imine formation or a thiol for reversible disulfide exchange.

For example, if an aldehyde functionality were introduced to the molecule, it could react reversibly with various amines in the presence of a target guest. The guest would bind to and stabilize the receptor that offers the best complementary binding surface, thereby amplifying its concentration in the library. This approach allows for the efficient identification of optimal host structures without the need for laborious one-by-one synthesis and testing. core.ac.uknih.gov The inherent recognition features of the benzamide, cyano, and aromatic moieties would be integrated into a dynamic system capable of adapting to find the strongest binder.

Advanced Research Directions and Future Perspectives

Synergistic Integration of Experimental and Computational Methodologies

The convergence of experimental synthesis and computational modeling represents a powerful strategy for accelerating the discovery and development of new chemical entities. For 4-Cyano-2-methylbenzamide, this synergy can provide deep insights into its fundamental properties and reactivity.

Computational Approaches:

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the prediction of a wide array of molecular properties. nih.govrsc.orgresearchcommons.org For this compound, DFT calculations can be employed to determine its optimized molecular geometry, electronic structure, and vibrational frequencies. researchgate.net Key parameters that can be computationally derived include:

Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the compound's reactivity. The energy gap between HOMO and LUMO provides insights into its kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results to confirm the compound's structure.

Experimental Validation:

The theoretical predictions from computational studies must be validated through empirical data. The synthesis of this compound and its derivatives, followed by characterization using techniques like X-ray crystallography, NMR, and IR spectroscopy, provides the necessary experimental feedback to refine and validate the computational models. researchgate.net This iterative process of prediction and validation enhances the accuracy of the theoretical models and deepens the understanding of the molecule's behavior. rsc.org

Table 1: Key Computational and Experimental Parameters for Analysis of this compound

Parameter Computational Method Experimental Technique Information Gained
Molecular Geometry DFT OptimizationX-ray CrystallographyBond lengths, bond angles, and dihedral angles
Electronic Properties HOMO-LUMO AnalysisCyclic VoltammetryReactivity, electronic transitions, and redox potentials
Vibrational Modes DFT Frequency CalculationIR and Raman SpectroscopyFunctional group identification and molecular vibrations
Chemical Shifts GIAO-DFTNMR SpectroscopyStructural confirmation and electronic environment of nuclei

Exploration of Novel Reactivity Pathways and Transformations

The functional groups present in this compound, namely the cyano and amide moieties, offer a rich playground for exploring novel chemical reactions and synthesizing more complex molecular architectures.

Transformations of the Cyano Group:

The cyano group is a versatile functional group that can be converted into a variety of other functionalities. quimicaorganica.org Potential transformations for this compound include:

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction of the cyano group can yield a primary amine.

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles. clockss.org

Reactivity of the Benzamide (B126) Moiety:

The benzamide functionality also offers several avenues for chemical modification. The ortho-methyl group can influence the reactivity of the aromatic ring and the amide group itself. The amide nitrogen and carbonyl oxygen can act as coordination sites for metal catalysts, enabling directed C-H activation at the position ortho to the amide. rsc.org

Synthesis of Heterocyclic Systems:

A particularly promising area of research is the use of this compound as a synthon for the preparation of novel heterocyclic compounds. The cyano and amide groups can be strategically employed in intramolecular or intermolecular cyclization reactions to construct various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. tubitak.gov.tr For instance, condensation reactions with appropriate bifunctional reagents could lead to the formation of pyrimidines, imidazoles, or other nitrogen-containing heterocycles.

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize waste, reduce energy consumption, and utilize renewable resources.

Catalyst-Free and Solvent-Free Reactions:

One of the key goals of green chemistry is to reduce or eliminate the use of hazardous solvents and catalysts. Research into the synthesis of benzamides and related compounds has demonstrated the feasibility of catalyst-free and solvent-free reaction conditions, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net These approaches offer significant environmental benefits by reducing waste and energy consumption.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. rsc.org The use of biocatalysts, such as lipases or nitrile hydratases, could provide a sustainable route for the synthesis and modification of this compound. nih.gov For example, a nitrile hydratase could potentially be used for the selective hydration of a dinitrile precursor to form the monocyano-monoamide structure.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Benzamides

Approach Conventional Method Green/Sustainable Method Advantages of Green Method
Solvent Often uses volatile organic compounds (VOCs)Solvent-free, water, or green solvents (e.g., ethanol) bohrium.comReduced pollution and health hazards
Catalyst May use stoichiometric or heavy metal catalystsCatalyst-free, biocatalysts, or recyclable catalystsReduced waste and toxicity
Energy Often requires prolonged heatingMicrowave-assisted or room temperature reactionsReduced energy consumption and reaction times
Atom Economy May involve multi-step syntheses with protecting groupsOne-pot reactions, high atom economyMinimized waste generation

Rational Design of Next-Generation Benzamide-Based Chemical Entities

The this compound scaffold can serve as a starting point for the rational design of new molecules with tailored properties, particularly for applications in medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) Studies:

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, it is possible to identify key structural features responsible for a desired effect. nih.gov For example, the methyl and cyano groups can be replaced with other substituents to probe the effects of steric and electronic properties on activity.

Scaffold Hopping and Fragment-Based Design:

Scaffold hopping is a computational technique used to identify novel molecular backbones that can mimic the biological activity of a known active compound. nih.gov Starting from the this compound scaffold, new core structures can be designed that maintain the key pharmacophoric features. Fragment-based drug design, on the other hand, involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound.

Development of Targeted Inhibitors:

The benzamide moiety is a common feature in many biologically active compounds, including inhibitors of various enzymes. nih.govresearchgate.net By applying rational design principles, derivatives of this compound could be developed as potent and selective inhibitors of specific biological targets. ebi.ac.uk This involves using computational docking to predict how different analogues might bind to the active site of a target protein, followed by the synthesis and biological evaluation of the most promising candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Cyano-2-methylbenzamide, and what experimental conditions are critical for optimizing yield?

  • Methodology : Synthesis typically involves amidation or coupling reactions. For example, benzamide derivatives are often synthesized via condensation of carboxylic acid derivatives (e.g., acid chlorides) with amines under basic conditions. A common approach involves using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carbonyl group. Reaction conditions such as solvent choice (e.g., DMF, THF), temperature (e.g., 0–25°C), and stoichiometric ratios must be optimized .
  • Key Steps :

  • Purification via column chromatography or recrystallization.
  • Monitoring reaction progress using TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Essential Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyano and methyl groups at positions 4 and 2, respectively).
  • IR Spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O stretch) .
  • Mass Spectrometry : High-resolution MS to verify molecular formula (C9_9H8_8N2_2O).
    • Supplementary Data : Melting point determination (e.g., ~225–228°C, based on structurally similar compounds) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Protocol :

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible).
  • Monitor degradation via HPLC for purity changes and IR/NMR for structural integrity.
  • Recommended Storage : Inert atmosphere (argon), desiccated, at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • Use DFT (Density Functional Theory) to calculate electrophilic centers (e.g., cyano group’s electron-withdrawing effect) and reaction pathways.
  • Compare with experimental data (e.g., substituent effects from similar benzamides) to validate predictions .
    • Case Study : Modeling the methyl group’s steric effects on regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in spectral data for this compound derivatives synthesized via different routes?

  • Analysis Framework :

  • Compare 1^1H NMR shifts of methyl and cyano groups across synthetic batches to identify impurities or isomerization.
  • Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to confirm structural assignments .
    • Example : Discrepancies in melting points may arise from polymorphic forms; DSC (Differential Scanning Calorimetry) can differentiate .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Guidelines :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with recombinant proteins.
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • Control Experiments : Include structurally related analogs (e.g., 4-Cyanobenzamide) to isolate the methyl group’s contribution .
    • Ethical Note : Adhere to in vitro protocols; avoid in vivo testing without regulatory approval .

Key Considerations

  • Synthesis Optimization : Emphasize reaction condition control (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions .
  • Biological Studies : Highlight the need for empirical validation due to limited direct data on this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.